1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester
Overview
Description
1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester is an organic compound derived from 1,3,5-benzenetricarboxylic acid. This compound is known for its unique structure, which includes three ester groups attached to a benzene ring. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester typically involves the esterification of 1,3,5-benzenetricarboxylic acid with 2-(ethenyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 1,3,5-Benzenetricarboxylic acid.
Reduction: 1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(hydroxy)ethyl] ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of drug delivery systems and biocompatible materials.
Medicine: Investigated for its potential use in creating biodegradable implants and controlled-release drug formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 1,3,5-benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in further chemical reactions. The compound’s ability to form hydrogen bonds and interact with biological molecules makes it useful in drug delivery and biocompatible material applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetricarboxylic acid: The parent compound with three carboxylic acid groups.
1,3,5-Benzenetricarboxylic acid, triethyl ester: Another ester derivative with ethyl groups instead of 2-(ethenyloxy)ethyl groups.
Uniqueness
1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or the formation of specialized polymers .
Properties
IUPAC Name |
tris(2-ethenoxyethyl) benzene-1,3,5-tricarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-4-25-7-10-28-19(22)16-13-17(20(23)29-11-8-26-5-2)15-18(14-16)21(24)30-12-9-27-6-3/h4-6,13-15H,1-3,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXVHFSGOFPHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOC(=O)C1=CC(=CC(=C1)C(=O)OCCOC=C)C(=O)OCCOC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711480 | |
Record name | Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140220-84-4 | |
Record name | Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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